molecular formula C29H30P2 B1246449 (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane CAS No. 96183-46-9

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane

Cat. No.: B1246449
CAS No.: 96183-46-9
M. Wt: 440.5 g/mol
InChI Key: CTYPJIUQROQJBG-JWQCQUIFSA-N
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Description

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. The compound is known for its ability to induce chirality in metal complexes, making it a valuable tool in the field of enantioselective catalysis. Its molecular formula is C29H30P2, and it has a molecular weight of 440.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane typically involves the reaction of (2R,4R)-2,4-pentanediol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The compound is typically produced in high purity to meet the stringent requirements of pharmaceutical and fine chemical industries .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Coordination Complexes: Metal complexes with enhanced catalytic properties.

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Phosphines: Products of substitution reactions.

Scientific Research Applications

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane exerts its effects involves the formation of chiral metal complexes. These complexes can induce chirality in the substrates they interact with, leading to enantioselective reactions. The diphosphine ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other .

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane: The enantiomer of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane.

    1,2-Bis(diphenylphosphino)ethane (DPPE): A similar diphosphine ligand but with a shorter carbon chain.

    1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand with a different carbon chain length.

Uniqueness

This compound is unique due to its specific chiral configuration, which makes it highly effective in inducing enantioselectivity in catalytic reactions. Its ability to form stable complexes with a variety of transition metals further enhances its versatility and utility in asymmetric synthesis .

Properties

IUPAC Name

[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYPJIUQROQJBG-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447907
Record name (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96183-46-9
Record name (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane contribute to enantioselectivity in hydrogenation reactions?

A: this compound functions as a chiral ligand, coordinating to metal centers like palladium or rhodium. This coordination creates a chiral environment around the metal catalyst. [] In hydrogenation reactions, this chiral environment leads to preferential binding of one enantiomer of the substrate over the other. This preferential binding ultimately favors the formation of one specific enantiomer of the product, resulting in enantioselectivity. The exact mechanism of enantioselection depends on the specific substrate and reaction conditions.

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